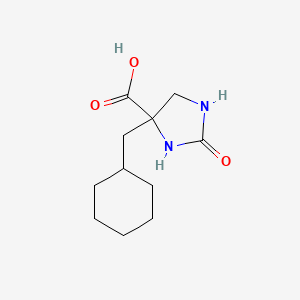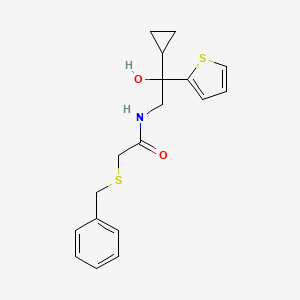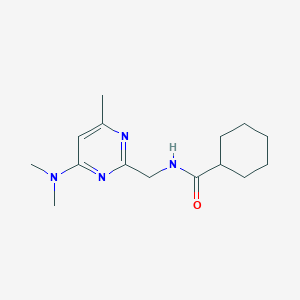
N-(4-cyano-1-methylpiperidin-4-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-cyano-1-methylpiperidin-4-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide, also known as CEP-1347, is a small molecule inhibitor of the Janus kinase (JNK) pathway. It is a potential therapeutic agent for the treatment of neurodegenerative disorders such as Parkinson's disease.
Scientific Research Applications
Synthetic Methodologies and Chemical Analysis
Enaminones serve as key intermediates in the synthesis of various heterocyclic compounds, showcasing the versatility of these entities in chemical synthesis. For example, Barakat et al. (2020) detailed a one-pot synthesis approach for creating β-enaminones, highlighting their potential in the efficient synthesis of complex molecules without the need for intermediate separation or column purification, offering a straightforward route to obtain target compounds with quantitative yield Barakat et al., 2020.
Biological and Pharmaceutical Applications
The structural motifs present in N-(4-cyano-1-methylpiperidin-4-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide and its analogs have been explored for various biological activities. Gordon et al. (2013) worked on developing 2-cyano-3-(1-(3-(dimethylamino)propyl)-2-methyl-1H-indol-3-yl)-N-octylacrylamide derivatives, aiming to inhibit dynamin GTPase, indicating potential applications in neurology and cellular biology Gordon et al., 2013.
Material Science and Engineering
Though not directly related to the queried compound, research on enaminones and their derivatives contributes to the field of materials science. For instance, Yamanaka et al. (2000) discussed the synthesis of hyperbranched aromatic polyimides using enaminone derivatives, showcasing their potential in creating new materials with specific mechanical and thermal properties Yamanaka et al., 2000.
properties
IUPAC Name |
N-(4-cyano-1-methylpiperidin-4-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-21-10-8-18(13-19,9-11-21)20-17(22)7-5-14-4-6-15(23-2)16(12-14)24-3/h4-7,12H,8-11H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGYRMJNVGZPBNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)(C#N)NC(=O)C=CC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![{4-[3-(2-Methoxyethoxy)propoxy]phenyl}methanamine hydrochloride](/img/structure/B2666974.png)
![2-Cyclopentylsulfanyl-5-[2,6-dinitro-4-(trifluoromethyl)phenyl]sulfanyl-1,3,4-thiadiazole](/img/structure/B2666976.png)
![Ethyl 4-{[(4-chlorophenyl)methyl]amino}-2-oxo-1,2-dihydroquinoline-3-carboxylate](/img/structure/B2666977.png)

![4-(2-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B2666981.png)



![1-Oxaspiro[4.4]nonan-2-one](/img/structure/B2666986.png)
